Predicted Acidity (pKa): >3,000-Fold Enhancement Over the Unsubstituted 4-Methyl-1,2,3-thiadiazole Core
The 5-isopropylsulfonyl group drives a pronounced acidification of the 1,2,3-thiadiazole ring. The target compound exhibits a predicted pKa of −6.16 ± 0.33, compared to −2.68 ± 0.22 for 4-methyl-1,2,3-thiadiazole lacking the sulfonyl group . This 3.48 log-unit difference corresponds to an approximately 3,020-fold greater acidity and reflects the strong electron-withdrawing character contributed by the sulfonyl moiety.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = −6.16 ± 0.33 (predicted) |
| Comparator Or Baseline | 4-Methyl-1,2,3-thiadiazole: pKa = −2.68 ± 0.22 (predicted) |
| Quantified Difference | ΔpKa = 3.48; ~3,020-fold acidity increase |
| Conditions | ACD/Labs Percepta prediction; same predictive model for both compounds |
Why This Matters
This large pKa shift directly impacts ionization state at physiological or process-relevant pH, altering solubility, permeability, protein binding, and salt formation—critical considerations for medicinal chemistry optimization and scalable synthesis.
